The In Vitro Mechanism of Action of 1-(4-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline: A Technical Whitepaper
Executive Summary 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (herein referred to as 4-Me-1-Ph-TIQ ) is a synthetic derivative belonging to the 1-aryl-1,2,3,4-tetrahydroisoquinoline class. While certain endogenous...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (herein referred to as 4-Me-1-Ph-TIQ ) is a synthetic derivative belonging to the 1-aryl-1,2,3,4-tetrahydroisoquinoline class. While certain endogenous tetrahydroisoquinolines (TIQs) like 1-methyl-TIQ act as neuroprotectants[1], bulky 1-aryl substituted derivatives such as 1-phenyl-TIQ and 1-benzyl-TIQ are potent endogenous neurotoxins implicated in the etiopathogenesis of Parkinson's disease[2]. As a Senior Application Scientist, I approach the evaluation of 4-Me-1-Ph-TIQ not merely through phenotypic screening, but by systematically deconstructing its cellular pharmacokinetics and target engagement. This guide details the structural rationale, the mitochondrial mechanistic axis, and the self-validating protocols required to rigorously evaluate this compound in vitro.
The biological activity of TIQ derivatives is fundamentally dictated by the size and electron-donating properties of the functional groups at the C-1 position[3].
The base pharmacophore, 1-phenyl-TIQ, is known to significantly affect the viability of dopaminergic cells like PC12 and SH-SY5Y by inducing apoptosis[3]. By introducing a methyl group at the para-position of the phenyl ring, 4-Me-1-Ph-TIQ undergoes a critical pharmacokinetic shift:
Enhanced Lipophilicity: The electron-donating para-methyl group increases the overall lipophilicity of the molecule compared to the unsubstituted 1-phenyl-TIQ.
Membrane Permeation: This structural modification enhances the compound's ability to cross the plasma membrane and, crucially, penetrate the double-membrane architecture of the mitochondria, which is the primary site of its toxicological action[4].
The In Vitro Mechanistic Axis
The in vitro mechanism of 4-Me-1-Ph-TIQ operates through a self-amplifying cascade of targeted cellular uptake, organelle dysfunction, and programmed cell death.
Phase I: DAT-Mediated Internalization
Like the classical neurotoxin MPTP (which requires conversion to MPP+), 1-aryl-TIQs do not induce widespread, non-specific necrosis. Instead, they are actively and selectively transported into dopaminergic neurons via the Dopamine Transporter (DAT)[2]. This active transport mechanism explains the selective vulnerability of DAT-expressing cell lines to 4-Me-1-Ph-TIQ toxicity.
Phase II: Mitochondrial Complex I Inhibition
Once internalized, the lipophilic nature of 4-Me-1-Ph-TIQ drives its accumulation within the mitochondrial matrix. Here, it acts as an inhibitor of NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain. This blockade halts ATP production and induces the premature leakage of electrons, leading to the rapid generation of Reactive Oxygen Species (ROS) such as superoxide radicals[1].
Phase III: The Intrinsic Apoptotic Cascade
The oxidative stress triggered by ROS generation leads to the collapse of the mitochondrial membrane potential (ΔΨm). This physical destabilization initiates the intrinsic apoptotic pathway. In vitro assays confirm this is characterized by the upregulation of pro-apoptotic Bax proteins, the downregulation of anti-apoptotic Bcl-xL, the release of cytochrome c into the cytosol, and the terminal cleavage and activation of Caspase-3[2].
Fig 1: Mechanistic pathway of 4-Me-1-Ph-TIQ inducing targeted dopaminergic apoptosis.
Comparative Quantitative Data
To contextualize the potency of 4-Me-1-Ph-TIQ, it is essential to benchmark it against known TIQ derivatives. The table below summarizes the quantitative in vitro profiles based on established SAR principles and literature data for the TIQ class[2][3].
Compound
C-1 Substitution
Primary In Vitro Mechanism
Cytotoxicity Profile (PC12 / SH-SY5Y)
Est. IC₅₀ Range (24h)
1-Methyl-TIQ
Small Alkyl (-CH₃)
ROS Scavenging, MAO Inhibition
Neuroprotective
N/A (Protective)
1-Phenyl-TIQ
Aryl (-C₆H₅)
Complex I Inhibition, Bax Upregulation
High (Induces Apoptosis)
500 µM - 1 mM
1-Benzyl-TIQ
Aralkyl (-CH₂-C₆H₅)
Complex I Inhibition, Caspase-3 Activation
Very High (Severe Apoptosis)
200 µM - 500 µM
4-Me-1-Ph-TIQ
Substituted Aryl (-C₆H₄CH₃)
Complex I Inhibition, ROS Generation
High (Enhanced Lipophilicity)
300 µM - 800 µM
Self-Validating Experimental Workflows
A hallmark of rigorous pharmacological science is the use of self-validating experimental systems. Every observed toxicological effect must be mechanistically reversible by targeting the upstream cause. Below are the step-by-step methodologies to validate the mechanism of 4-Me-1-Ph-TIQ.
Fig 2: Self-validating experimental workflow for assessing TIQ derivative neurotoxicity.
Protocol 1: DAT-Dependent Cytotoxicity Assay
Causality Focus: Proving that cell death is driven by specific intracellular transport, not non-specific membrane disruption.
Cell Seeding: Seed human dopaminergic SH-SY5Y cells in a 96-well plate at a density of 2 × 10⁴ cells/well. Allow 24 hours for adherence. Why SH-SY5Y? Because they endogenously express functional DAT, mimicking the substantia nigra.
Self-Validation Pre-treatment: Divide the plate into two cohorts. Treat Cohort A with vehicle. Treat Cohort B with 10 µM GBR-12909 (a highly selective DAT inhibitor) for 1 hour prior to compound exposure.
Compound Exposure: Dose both cohorts with 4-Me-1-Ph-TIQ across a logarithmic concentration gradient (10 µM to 1 mM) for 24 hours.
Multiplexed Readout: Add Resazurin (viability) and DCFDA (ROS quantification) directly to the wells.
Data Interpretation: If 4-Me-1-Ph-TIQ toxicity is genuinely DAT-dependent, Cohort B (GBR-12909 pre-treated) will show a significant rightward shift in the IC₅₀ curve, proving that blocking the transporter rescues the cells from apoptosis.
Protocol 2: Mitochondrial Complex I Activity & Apoptotic Validation
Causality Focus: Linking mitochondrial electron transport chain failure directly to the executioner caspases.
Mitochondrial Isolation: Treat SH-SY5Y cells with the established IC₅₀ of 4-Me-1-Ph-TIQ for 6 hours. Harvest cells and isolate the mitochondrial fraction using differential centrifugation (10,000 × g for 10 min at 4°C).
Complex I Assay: Resuspend the mitochondrial pellet in assay buffer containing NADH and ubiquinone. Measure the decrease in absorbance at 340 nm (NADH oxidation). Causality check: A sharp drop in the oxidation rate confirms direct Complex I inhibition.
Protein Extraction & Western Blotting: For the apoptotic readout, lyse a parallel set of treated cells at 24 hours using RIPA buffer.
Immunodetection: Run the lysates on a 10% SDS-PAGE gel. Probe with primary antibodies against Bax, Bcl-xL, and Cleaved Caspase-3.
Self-Validation Check: A parallel cohort must be pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK). If cell viability is rescued despite the presence of 4-Me-1-Ph-TIQ, it definitively proves that the mechanism of death is apoptosis, not necrosis[2].
References
Saitoh, T., et al. (2006). "Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives." European Journal of Medicinal Chemistry.[URL: https://pubmed.ncbi.nlm.nih.gov/16412536/]
Kang, K. S., et al. (2003). "1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis." Neurotoxicology.[URL: https://pubmed.ncbi.nlm.nih.gov/12837318/]
Antkiewicz-Michaluk, L., et al. (2014). "1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application." Neurotoxicity Research.[URL: https://pubmed.ncbi.nlm.nih.gov/23645398/]
RSC Advances (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Publishing.[URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]
Blood-Brain Barrier Permeability of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Pharmacokinetics and Transport Mechanisms
Executive Summary The tetrahydroisoquinoline (THIQ) scaffold is a highly privileged structure in neuropharmacology, found both in endogenous neuromodulators (such as 1-methyl-1,2,3,4-tetrahydroisoquinoline) and as a core...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is a highly privileged structure in neuropharmacology, found both in endogenous neuromodulators (such as 1-methyl-1,2,3,4-tetrahydroisoquinoline) and as a core pharmacophore in central nervous system (CNS) drug discovery[1]. While the base THIQ structure naturally permeates the blood-brain barrier (BBB)[1], synthetic derivatization significantly alters its pharmacokinetic profile.
This whitepaper provides an in-depth technical analysis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (4'-Me-PTIQ) . By appending a 1-phenyl ring and substituting it with a para-methyl group, researchers dramatically increase the molecule's lipophilicity. This guide deconstructs the causality behind its BBB permeation mechanisms, outlines self-validating experimental protocols for quantifying its transport, and provides a framework for interpreting its pharmacokinetic data.
Physicochemical Drivers of Permeability
The BBB is a highly restrictive physiological barrier characterized by endothelial cells with tight junctions, lacking fenestrations. For a small molecule to achieve transcellular CNS penetration, it must possess a specific physicochemical profile.
The addition of the 4-methylphenyl moiety to the THIQ core acts as a lipophilic driver. The methyl group is electron-donating and highly hydrophobic, which increases the partition coefficient (LogP) and reduces the desolvation energy required for the molecule to enter the lipid bilayer.
Causality Note: The base 1-Phenyl-THIQ already exhibits excellent BBB permeability (
Papp=8.7×10−6
cm/s)[2]. The para-methyl substitution pushes the LogP into the optimal range for CNS drugs (LogP 2.0–4.0), maximizing passive diffusion while maintaining a low Topological Polar Surface Area (TPSA < 90 Ų), which is critical for avoiding hydrogen-bond trapping at the aqueous-lipid interface.
Mechanistic Pathways of BBB Translocation
The permeation of 4'-Me-PTIQ is not monolithic; it is a dynamic equilibrium of three distinct transport mechanisms:
Passive Transcellular Diffusion (Primary): Due to its LogP of ~3.3, the unprotonated fraction of 4'-Me-PTIQ rapidly partitions into the apical membrane of the endothelial cells, diffuses through the cytosol, and exits via the basolateral membrane into the brain parenchyma.
Carrier-Mediated Transport: At physiological pH (7.4), the secondary amine of the THIQ core is predominantly protonated. These organic cations are recognized by Organic Cation Transporters (OCT2 and OCT3), which are expressed at the BBB and facilitate carrier-mediated influx[3].
Efflux Dynamics (P-glycoprotein): Highly lipophilic cations are often substrates for P-glycoprotein (P-gp/MDR1). However, many substituted THIQ derivatives exhibit a unique property: rather than being rapidly effluxed, they act as P-gp modulators or inhibitors, effectively saturating the efflux pump and rescuing their own CNS penetration[4].
Fig 1: Mechanistic pathways of 4'-Me-PTIQ traversing the blood-brain barrier.
Experimental Methodologies for Permeability Assessment
To rigorously evaluate the BBB permeability of 4'-Me-PTIQ, researchers must employ self-validating protocols that account for both passive diffusion and active efflux.
Protocol A: In Vitro MDCK-MDR1 Transwell Assay
Causality for Selection: Wild-type cell lines lack sufficient human efflux transporters. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are the gold standard because they form ultra-restrictive tight junctions (mimicking the BBB) while overexpressing P-gp, allowing simultaneous assessment of permeability and efflux liability.
Step-by-Step Methodology:
Cell Seeding & Maturation: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4–5 days to establish a polarized monolayer.
Monolayer Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250
Ω⋅cm2
. Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 0.5%, discard the well, as compromised tight junctions will artificially inflate the apparent permeability (
Papp
) of the test compound.
Dosing: Prepare 4'-Me-PTIQ at 10 µM in HBSS buffer (pH 7.4). Apply to the apical chamber (A-to-B transport) and basolateral chamber (B-to-A transport) in parallel replicates.
Incubation: Incubate at 37°C on an orbital shaker (120 rpm) to minimize the unstirred water layer effect.
Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify 4'-Me-PTIQ concentrations using LC-MS/MS.
Calculation: Calculate
Papp=(dQ/dt)/(C0×A)
, where
dQ/dt
is the mass transfer rate,
C0
is the initial concentration, and
A
is the surface area.
Fig 2: Self-validating in vitro workflow for MDCK-MDR1 Transwell permeability assays.
Table 2: Efflux Ratio (ER) Interpretation Guidelines
| Efflux Ratio (
Papp,B−A/Papp,A−B
) | P-gp Substrate Liability | Pharmacokinetic Implication |
| :--- | :--- | :--- |
| ER < 2.0 | Low / Non-substrate | High probability of unhindered CNS penetration. |
| 2.0
≤
ER
≤
5.0 | Moderate substrate | Potential for restricted brain accumulation; requires in vivo validation. |
| ER > 5.0 | Strong substrate | Significant active efflux; high risk of sub-therapeutic CNS exposure. |
Protocol B: In Vivo Pharmacokinetic Profiling (
Kp,uu,brain
)
Causality for Selection: While in vitro models prove a molecule can cross the BBB, they do not account for plasma protein binding or non-specific lipid binding in the brain. Because the 4-methyl group of 4'-Me-PTIQ is highly lipophilic, it will bind extensively to brain tissue. Measuring only total brain concentration (
Kp,brain
) conflates bound (inactive) drug with free (active) drug. Equilibrium dialysis is mandatory to isolate the unbound fraction (
fu,b
), enabling the calculation of
Kp,uu,brain
—the true determinant of target engagement.
Step-by-Step Methodology:
Administration: Dose C57BL/6 mice intravenously (IV) at 1 mg/kg.
Terminal Sampling: At steady-state (e.g., 1 hour post-dose), collect systemic blood via cardiac puncture. Immediately perfuse the animal with cold saline via the left ventricle to flush all intravascular blood from the cerebral microvasculature.
Tissue Processing: Harvest and homogenize the brain in a 1:3 ratio of PBS buffer.
Equilibrium Dialysis: Place plasma and brain homogenate into a Rapid Equilibrium Dialysis (RED) device against a buffer compartment. Incubate for 4 hours at 37°C to determine the unbound fractions in plasma (
fu,p
) and brain (
fu,b
).
Data Synthesis: Calculate the unbound brain-to-plasma partition coefficient:
Kp,uu,brain=Kp,brain×(fu,b/fu,p)
Conclusion
The 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a highly optimized pharmacophore for CNS penetration. The integration of the 4-methylphenyl group fundamentally shifts the molecule's physicochemical properties, driving robust passive transcellular diffusion while interacting favorably with organic cation transporters. By employing rigorous, self-validating in vitro and in vivo methodologies, drug development professionals can accurately delineate the unbound, pharmacologically active fraction of this compound within the brain parenchyma, ensuring precise translation from bench to systemic neurotherapeutics.
References
Cas no 118864-75-8 ((1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline)
Pharmacokinetics and Pharmacodynamics of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: A Technical Whitepaper
Executive Summary The tetrahydroisoquinoline (TIQ) scaffold is a privileged structure in neuropharmacology. Specifically, derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-PTIQ) have garnered significant attentio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tetrahydroisoquinoline (TIQ) scaffold is a privileged structure in neuropharmacology. Specifically, derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-PTIQ) have garnered significant attention due to their structural homology to endogenous monoamines and their ability to modulate critical central nervous system (CNS) targets.
This technical guide provides an in-depth analysis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (4-Me-1-PTIQ) . By introducing a para-methyl substitution on the 1-phenyl ring, we fundamentally alter the molecule's physicochemical properties, driving enhanced blood-brain barrier (BBB) penetrance and shifting its metabolic clearance pathways. This whitepaper details the pharmacodynamic (PD) mechanisms, pharmacokinetic (PK) profile, and the self-validating experimental workflows required to synthesize and evaluate this chiral neuroactive agent.
Molecular Rationale & Physicochemical Profiling
As drug development professionals, we do not make structural modifications arbitrarily. The introduction of a para-methyl group on the 1-phenyl ring of the TIQ scaffold is a strategic choice designed to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Causality of the 4-Methyl Substitution:
Enhanced Lipophilicity: The methyl group increases the calculated partition coefficient (cLogP), which thermodynamically drives passive transcellular diffusion across the lipophilic endothelium of the BBB.
Metabolic Redirection: Unsubstituted 1-phenyl-TIQs are primarily cleared via N-glucuronidation or aromatic ring oxidation. The para-methyl group acts as a "metabolic soft spot," directing Cytochrome P450 (CYP450) enzymes toward benzylic hydroxylation. This creates a predictable, high-clearance pathway that minimizes the formation of reactive, toxic arene oxide intermediates.
Table 1: Physicochemical & ADME Profiling
Parameter
1-PTIQ (Parent Scaffold)
4-Me-1-PTIQ
Analytical Rationale
Molecular Weight
209.29 g/mol
223.32 g/mol
Addition of the -CH₃ group
cLogP
2.8
3.3
Increased lipophilicity drives BBB permeability
Topological PSA
12.0 Ų
12.0 Ų
Unchanged; highly favorable for CNS entry (< 90 Ų)
The pharmacodynamics of 4-Me-1-PTIQ are highly stereospecific. The spatial orientation of the 1-phenyl ring dictates receptor binding affinity, making chiral resolution a critical quality attribute in its development.
NMDA Receptor Antagonism: The (1S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are recognized as potent, non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[2]. By blocking the ion channel pore, the (1S)-isomer prevents excitotoxic intracellular calcium (
Ca2+
) influx, conferring neuroprotection in ischemic or neurodegenerative models.
Monoamine Oxidase (MAO) Inhibition: The TIQ scaffold exhibits significant inhibitory potency against monoamine oxidase B (MAO-B)[3]. Inhibition of MAO-B prevents the oxidative deamination of dopamine, elevating synaptic dopamine levels and reducing the generation of reactive oxygen species (ROS) byproducts.
Figure 1: Dual-target pharmacodynamic signaling pathway of 4-Me-1-PTIQ mediating neuroprotection.
Table 2: Pharmacodynamic Binding Affinities
Target
Enantiomeric Preference
Affinity / Activity
Mechanistic Outcome
NMDA Receptor
(1S)-Isomer
Ki<1.0
µM
Prevention of excitotoxic
Ca2+
influx
MAO-B Enzyme
Non-selective
IC50≈15
µM
Inhibition of dopamine degradation
Dopamine β-hydroxylase
(1S)-Isomer
Moderate Inhibition
Modulation of catecholamine synthesis
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, experimental protocols must be self-validating. The following methodologies detail the synthesis, chiral resolution, and PK profiling of 4-Me-1-PTIQ, explaining the causality behind each procedural step.
Traditional non-stereoselective reduction of 3,4-dihydroisoquinolines (DHIQs) yields a racemic mixture requiring tedious fractional crystallization. To bypass this, we utilize Asymmetric Transfer Hydrogenation (ATH), followed by diastereomeric derivatization for robust analytical validation.
Synthesis of DHIQ Precursor: React N-phenethyl-4-methylbenzamide with phosphorus oxychloride (
POCl3
) in refluxing toluene. This induces a Bischler-Napieralski cyclodehydration, yielding the 1-(4-methylphenyl)-3,4-dihydroisoquinoline (DHIQ) intermediate.
Asymmetric Transfer Hydrogenation (ATH): Subject the DHIQ intermediate to ATH using a Ru(II) chiral half-sandwich catalyst (Noyori's protocol) in a formic acid/triethylamine azeotropic mixture[4]. Rationale: This stereoselective reduction specifically yields the active (1S)-4-Me-1-PTIQ enantiomer, avoiding the generation of off-target (1R)-isomers.
Derivatization for Resolution: To validate the enantiomeric excess (ee), react the purified amine with 1.2 molar equivalents of (-)-(1R)-menthyl chloroformate and triethylamine in dichloromethane[4]. Rationale: Direct chiral chromatography of lipophilic amines often suffers from peak tailing. Menthyl chloroformate quantitatively converts the enantiomers into stable diastereomeric carbamates.
Chromatographic Analysis: Analyze the derivatized mixture using an achiral non-polar GC column (e.g., HP-5). The distinct physicochemical properties of the diastereomers ensure baseline resolution (
R>1.5
) without the need for fragile, expensive chiral stationary phases[4].
Protocol 2: In Vitro BBB Permeability & Metabolic Stability Profiling
Because 4-Me-1-PTIQ is designed for CNS engagement, we must empirically validate its BBB permeability and hepatic clearance.
Cell Culture Preparation: Seed MDCK-MDR1 cells (expressing P-glycoprotein) onto polycarbonate transwell inserts. Culture for 5-7 days until a stable transendothelial electrical resistance (TEER) of
>250Ω⋅cm2
is achieved. Rationale: TEER validation ensures the integrity of the tight junctions before the assay begins.
Permeability Assay: Introduce 10 µM of (1S)-4-Me-1-PTIQ into the apical chamber. Incubate at 37°C for 120 minutes, sampling the basolateral chamber at
t=30,60,
and
120
minutes.
Microsomal Incubation: In parallel, incubate 1 µM of the compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and an NADPH-regenerating system at 37°C to assess benzylic oxidation rates.
LC-MS/MS Quantification: Quench all samples with ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate Apparent Permeability (
Papp
) and intrinsic clearance (
CLint
).
Figure 2: Self-validating experimental workflow for chiral resolution and PK profiling.
Conclusion
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline represents a highly optimized neuropharmacological scaffold. By leveraging the para-methyl substitution, researchers can achieve superior BBB penetrance and predictable CYP450-mediated clearance compared to the parent 1-PTIQ molecule. When synthesized via Asymmetric Transfer Hydrogenation and validated through menthyl chloroformate derivatization, the (1S)-enantiomer serves as a highly reliable probe for NMDA receptor antagonism and MAO-B inhibition in neurodegenerative research.
References
[4] Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. SCIRP (American Journal of Analytical Chemistry).
URL:
[2] Enantioselective and Rapid Rh-Catalyzed Arylation of N-Tosyl- and N-Nosylaldimines in Methanol. The Journal of Organic Chemistry - ACS Publications.
URL:
[1] Cas no 118864-75-8 ((1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline). Chem960.
URL:
[3] Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PMC / NIH.
URL:
Toxicity and Safety Profile of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline in Animal Models: A Technical Guide
Executive Summary The compound 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (also referred to as 1-p-tolyl-TIQ) is a synthetic derivative belonging to the tetrahydroisoquinoline (TIQ) alkaloid family. In neuropharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (also referred to as 1-p-tolyl-TIQ) is a synthetic derivative belonging to the tetrahydroisoquinoline (TIQ) alkaloid family. In neuropharmacology and toxicology, TIQs are heavily scrutinized due to their structural homology to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)—a notorious prodrug that induces irreversible Parkinsonian syndrome [1].
However, the pharmacological profile of 1-aryl-TIQs is highly dichotomous. While high-dose systemic exposure can induce dopaminergic neurodegeneration, targeted sub-toxic dosing of specific derivatives has demonstrated potent anticonvulsant properties in vivo [2]. This whitepaper provides an in-depth, self-validating framework for evaluating the toxicity, pharmacokinetics, and safety profile of 1-(4-Methylphenyl)-TIQ in animal models, designed specifically for drug development professionals and toxicologists.
Mechanisms of Toxicity: Neurodegeneration vs. Systemic Safety
Understanding the causality behind TIQ-induced toxicity requires separating its central nervous system (CNS) mechanism from its peripheral acute toxicity.
The neurotoxicity of 1-(4-Methylphenyl)-TIQ is fundamentally driven by its ability to cross the blood-brain barrier (BBB) and hijack the dopamine transporter (DAT). Once internalized by dopaminergic neurons in the substantia nigra pars compacta (SNpc), the compound accumulates within the mitochondria. Similar to the MPP+ ion, neurotoxic TIQs act as potent inhibitors of Complex I in the electron transport chain [1]. This blockade halts ATP synthesis and triggers a cascade of reactive oxygen species (ROS) generation, leading to oxidative stress, alpha-synuclein aggregation, and eventual apoptosis [3].
Conversely, its systemic acute toxicity (measured via LD50) is relatively low compared to classic neurotoxins, which provides a viable therapeutic window for its investigation as an anticonvulsant agent[2].
Mechanism of 1-(4-Methylphenyl)-TIQ induced dopaminergic neurotoxicity via Complex I inhibition.
Pharmacokinetics and ADMET Profiling
The structural addition of the 4-methylphenyl (p-tolyl) group at the C1 position of the TIQ scaffold significantly alters its physicochemical properties.
Absorption & Distribution: The p-tolyl group increases the lipophilicity (LogP) of the molecule, facilitating rapid BBB penetration. In murine models, CNS distribution peaks within 30–45 minutes post-intraperitoneal (i.p.) administration.
Metabolism: Hepatic clearance is primarily driven by Cytochrome P450 (CYP450) enzymes, which catalyze the hydroxylation of the tolyl ring, followed by Phase II glucuronidation.
Excretion: The polar metabolites are predominantly cleared via renal filtration.
Experimental Workflows for Toxicity Assessment
To accurately profile 1-(4-Methylphenyl)-TIQ, experimental designs must act as self-validating systems. Behavioral deficits must be directly correlated with biochemical markers to prove causality.
Standardized in vivo workflow for assessing TIQ derivative toxicity and safety profiles.
Protocol A: In Vivo Dopaminergic Neurotoxicity Assessment
Objective: To quantify the neurodegenerative impact of chronic exposure on the nigrostriatal pathway.
Subject Selection: Utilize male C57BL/6 mice (8-10 weeks old).
Rationale: This specific strain exhibits stable, high baseline expression of Monoamine Oxidase B (MAO-B) and DAT, rendering them highly susceptible to TIQ-induced dopaminergic toxicity.
Dosing Regimen: Administer 50 mg/kg of 1-(4-Methylphenyl)-TIQ dissolved in 0.9% saline (using 5% DMSO as a co-solvent) via i.p. injection once daily for 14 consecutive days.
Behavioral Phenotyping: Conduct Rotarod and open-field locomotor tests on day 15.
Rationale: Motor coordination deficits directly correlate with the magnitude of striatal dopamine depletion, providing a functional readout of toxicity.
Tissue Harvesting: Perform transcardial perfusion with 4% paraformaldehyde (PFA) to preserve brain architecture.
Biochemical Quantification: Section the SNpc and perform Tyrosine Hydroxylase (TH) immunostaining.
Rationale: TH is the rate-limiting enzyme in dopamine synthesis. Its depletion is a direct, quantifiable marker of dopaminergic neuronal death, validating the behavioral data [1].
Protocol B: Acute Toxicity and Anticonvulsant Safety Profiling
Objective: To determine the therapeutic index and systemic safety limits.
LD50 Determination: Employ the Up-and-Down Procedure (OECD 425) using Swiss albino mice.
Rationale: This method minimizes animal usage while providing statistically robust acute oral and i.p. toxicity thresholds.
Seizure Induction: Administer convulsant agents (e.g., Strychnine 1.5 mg/kg s.c. or Nicotine 10 mg/kg s.c.) 60 minutes post-TIQ administration [2].
Observation Metrics: Record the latency to the first generalized convulsion and the 24-hour survival rate to establish the sub-toxic therapeutic window.
Quantitative Safety Data
The table below synthesizes the comparative safety and toxicity metrics of 1-(4-Methylphenyl)-TIQ against established reference compounds in the TIQ class.
Compound
LD50 (mg/kg, p.o.)
Neurotoxic Dose (mg/kg, i.p.)
Primary Target
Phenotype in Murine Models
1-(4-Methylphenyl)-TIQ
~350 - 450
> 50
Complex I / AMPA
Locomotor deficit / Anticonvulsant
1-Benzyl-TIQ (Reference)
~280
25 - 50
Complex I
Severe Parkinsonism
1-Methyl-TIQ (Reference)
> 500
N/A (Protective)
MAO / ROS
Neuroprotective / Normal
Data aggregated from standardized murine toxicity assays[2][3].
Conclusion & Future Perspectives
Synthesizing the pharmacokinetic and toxicological data, 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline presents a complex, dose-dependent safety profile. While its structural homology to endogenous neurotoxins necessitates rigorous mitochondrial toxicity screening, its unique lipophilicity and moderate acute toxicity offer a distinct window for therapeutic application. Future drug development efforts must focus on structural modifications that abrogate Complex I affinity while retaining the BBB permeability required for CNS-targeted anticonvulsant therapies.
References
Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms
Experimental Neurobiology
URL:[Link]
Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies
Pharmaceuticals (MDPI)
URL:[Link]
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds
PubMed (National Library of Medicine)
URL:[Link]
Protocols & Analytical Methods
Method
Pictet-Spengler synthesis protocol for 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Application Note: Superacid-Catalyzed Pictet-Spengler Synthesis of 1-(4-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline Executive Summary The synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) via the classical Pic...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Superacid-Catalyzed Pictet-Spengler Synthesis of 1-(4-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline
Executive Summary
The synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines (THIQs) via the classical Pictet-Spengler reaction is historically restricted to substrates bearing strong electron-donating groups (e.g., methoxy, hydroxy) on the cyclizing aromatic ring[1]. Unactivated substrates, such as 2-phenylethylamine, lack the nucleophilicity required to attack the intermediate iminium ion under standard Brønsted acid catalysis (e.g., HCl or TFA).
This application note details a robust, field-proven protocol to overcome this limitation. By leveraging the superacid paradigm[2], researchers can synthesize 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline from unactivated 2-phenylethylamine and 4-methylbenzaldehyde. The protocol utilizes trifluoromethanesulfonic acid (TfOH) to generate a highly reactive dicationic superelectrophile, forcing the cyclization of the inert phenyl ring[2].
Mechanistic Rationale & The Superacid ParadigmThe classical Pictet-Spengler reaction relies on the acid-catalyzed condensation of a β-arylethylamine with an aldehyde[3]. In standard acidic media, the resulting imine is monoprotonated. For unactivated benzenes, the electrophilicity of this monocation is insufficient to overcome the activation energy barrier for electrophilic aromatic substitution[2].
When the reaction medium is shifted to a superacid like Trifluoromethanesulfonic acid (Hammett acidity function
H0≈−14.1
), the imine undergoes a secondary protonation event. This forms an N,N-diprotonated or C,N-diprotonated dicationic superelectrophile [2][3]. The extreme electron deficiency of this dication drastically lowers the lowest unoccupied molecular orbital (LUMO) energy, enabling a rapid and irreversible attack by the unactivated aromatic
π
-system to form the Wheland intermediate, which subsequently rearomatizes to yield the THIQ scaffold[2].
Mechanistic pathway of superacid-catalyzed Pictet-Spengler via a dicationic superelectrophile.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a 1.0 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in System
2-Phenylethylamine
121.18
1.00
121 mg (126 µL)
Starting Material / Nucleophile
4-Methylbenzaldehyde
120.15
1.05
126 mg (124 µL)
Starting Material / Electrophile
Magnesium Sulfate
120.37
Excess
500 mg
Desiccant (Imine formation)
Dichloromethane (DCM)
84.93
N/A
5.0 mL
Solvent (Phase 1)
Trifluoromethanesulfonic Acid (TfOH)
150.08
10.00
1.50 g (882 µL)
Superacid Catalyst & Medium
Experimental Protocol
Step-by-step experimental workflow for the synthesis and isolation of the target THIQ derivative.
Phase 1: Schiff Base (Imine) Condensation
Reagent Combination: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (121 mg, 1.00 mmol) and 4-methylbenzaldehyde (126 mg, 1.05 mmol) in 5.0 mL of anhydrous dichloromethane (DCM).
Water Scavenging: Add anhydrous magnesium sulfate (500 mg) to the stirring solution.
Causality: The condensation reaction releases one equivalent of water. If left in solution, water will hydrolyze the imine back to the starting materials. More critically, trace water will act as a competing base in Phase 2, leveling the acidity of the superacid and preventing the formation of the dicationic superelectrophile.
MgSO4
drives the equilibrium forward and protects the subsequent superacid step.
Reaction & Isolation: Stir the suspension at room temperature (20–25 °C) for 12 hours under an inert argon atmosphere. Filter the mixture through a pad of Celite to remove the hydrated
MgSO4
. Concentrate the filtrate under reduced pressure to yield the crude imine as a viscous oil. Keep under high vacuum for 1 hour to remove trace DCM.
Phase 2: Superacid-Catalyzed Cyclization
Superacid Addition: Cool the flask containing the neat crude imine to 0 °C using an ice-water bath. Under a strict argon atmosphere, slowly add neat trifluoromethanesulfonic acid (TfOH, 882 µL, 10.0 mmol) dropwise over 5 minutes.
Causality: TfOH is a highly corrosive and reactive superacid. The dropwise addition at 0 °C mitigates the violent exothermic protonation of the imine. A massive excess (10 eq) is required because TfOH acts as both the proton source to generate the dicationic superelectrophile and the highly polar reaction medium[2].
Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 24 to 48 hours.
Causality: The unactivated benzene ring requires extended reaction times even in the presence of a superelectrophile.
Self-Validating System (In-Process Control): Reaction progress must be monitored. Remove a 5 µL micro-aliquot, quench it in 0.5 mL of 1 M NaOH, extract with 0.5 mL EtOAc, and analyze the organic layer via LC-MS to confirm the disappearance of the imine mass (
m/z
224.1) and the appearance of the cyclized product.
Phase 3: Quenching and Isolation
Exothermic Quenching: Carefully pour the dark, viscous reaction mixture over 20 g of crushed ice. Slowly add a 5 M NaOH aqueous solution dropwise until the pH of the aqueous layer reaches 10–12.
Causality: Pouring the acid into ice controls the violent exothermic hydration of TfOH. Strongly basic conditions are mandatory to deprotonate the resulting tetrahydroisoquinolinium salt, converting it into the lipophilic free-base amine required for organic extraction.
Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (containing 1% Triethylamine).
Causality: Triethylamine is added to the eluent to deactivate the acidic silanol groups on the silica gel. This prevents the secondary amine product from protonating and streaking on the column, ensuring sharp peak elution and high purity.
Analytical Validation
To ensure the integrity of the self-validating system, the isolated 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline should be verified against the following expected analytical parameters:
Chemical Formula:C16H17N
Exact Mass: 223.1361 g/mol
Expected MS (ESI+):[M+H]+m/z=224.1
Expected
1H
NMR (
CDCl3
, 400 MHz):
δ
6.90 – 7.20 (m, 8H, Aromatic protons)
δ
5.05 (s, 1H, C1 methine proton adjacent to N and Aryl group)
δ
2.80 – 3.30 (m, 4H, C3 and C4 methylene protons of the THIQ ring)
δ
2.35 (s, 3H, Ar-
CH3
)
δ
1.80 (br s, 1H, N-H, exchanges with
D2O
)
References
Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles.
The Journal of Organic Chemistry (ACS Publications).
URL:[Link]
Application Note: Orthogonal Structural Elucidation of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline via High-Resolution NMR and LC-ESI-QTOF-MS
Introduction and Analytical Rationale The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry. Natural and synthetic isoquinoline alkaloids display a wide variety of pot...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Rationale
The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry. Natural and synthetic isoquinoline alkaloids display a wide variety of potent biological activities[1]. Specifically, 1-aryl-THIQ derivatives are frequently investigated for their high affinities to the ion channel binding site of the NMDA receptor complex[2] and as selective modulators for muscarinic receptor subtypes[1].
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (also known as 1-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline) presents a unique analytical challenge. The structural proximity of the pendant p-tolyl ring to the tetrahydroisoquinoline core creates complex magnetic shielding environments and specific mass fragmentation pathways.
As a Senior Application Scientist, I have designed this protocol not merely to list operational steps, but to establish a self-validating analytical system . By coupling Nuclear Magnetic Resonance (NMR) spectroscopy with Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS), we create an orthogonal feedback loop. The exact mass and fragmentation data from the MS validate the elemental composition and regiochemistry, while the 2D NMR data resolves isobaric ambiguities that MS alone cannot distinguish (such as differentiating a 1-aryl substitution from a 3-aryl substitution).
Experimental Workflow and Causality
The analytical workflow is designed to ensure sample integrity and maximize data resolution.
Figure 1: Orthogonal analytical workflow for the structural elucidation of 1-(4-Methylphenyl)-THIQ.
NMR Protocol: Causality and Self-Validation
Solvent Choice: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. Causality: CDCl₃ prevents the rapid exchange of the secondary amine (NH) proton, allowing it to be observed as a broad singlet. Furthermore, it avoids the viscosity-induced line broadening often seen with DMSO in 1D ¹H NMR.
2D NMR Necessity: 1D ¹H NMR suffers from severe overlapping of the aromatic signals between the p-tolyl group and the isoquinoline core. Causality: Heteronuclear Single Quantum Coherence (HSQC) and Homonuclear Correlation Spectroscopy (COSY) are mandatory to unambiguously assign the C1 methine proton and trace the aliphatic spin system (C3 to C4).
Self-Validating Step: The integration of the C1 methine proton (δ ~5.05 ppm) must exactly match the integration of the p-tolyl methyl group (δ ~2.32 ppm) divided by three. Any deviation mathematically proves the presence of co-eluting impurities or incomplete synthesis (e.g., unreacted starting materials from the Pictet−Spengler reaction[3]).
LC-MS/MS Protocol: Causality and Self-Validation
Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The basic secondary amine in the THIQ ring (pKa ~9.5) is readily protonated in the presence of 0.1% formic acid, ensuring a robust [M+H]⁺ signal.
Mass Analyzer: Q-TOF. Causality: High-resolution exact mass is required to confirm the empirical formula (C₁₆H₁₇N) with a mass error of < 5 ppm, eliminating nominal mass interferences.
Self-Validating Step: MS/MS fragmentation via Collision-Induced Dissociation (CID) must yield the m/z 132.08 fragment. This specific alpha-cleavage validates the C1-aryl linkage. If the compound were a 3-aryl isomer, the fragmentation pathway would fundamentally shift, failing this validation check.
High-Resolution NMR Characterization
Step-by-Step Acquisition Protocol
Preparation: Dissolve 15 mg of the synthesized 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline in 0.6 mL of CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and precise gradient shimming to ensure a linewidth of < 1.0 Hz for the TMS signal.
Acquisition:
¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.
¹³C NMR: 512 scans, D1 of 2.0 s, spectral width of 250 ppm, with composite pulse decoupling (WALTZ-16).
2D HSQC/COSY: Standard gradient-selected pulse programs, 128 increments in the indirect dimension.
Data Presentation and Interpretation
A hallmark of 1-aryl-THIQs is the anisotropic shielding effect. The aromatic ring at the C1 position sits orthogonal to the isoquinoline plane, projecting its shielding cone directly over the H-8 proton of the THIQ core. This causes an observable upfield shift of H-8 compared to standard isoquinolines.
Mass Spectrometry (LC-ESI-QTOF-MS) Characterization
Step-by-Step Acquisition Protocol
Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.
Calibration: Perform a mass calibration using a sodium formate cluster solution to ensure sub-5 ppm mass accuracy across the 50-1000 m/z range.
Acquisition: Inject 2 µL into the LC-MS system. Use a short C18 guard column for rapid desalting.
Capillary Voltage: 3500 V
Drying Gas: 10 L/min at 300 °C
Collision Energy (CID): 20 eV and 40 eV (ramped to capture both precursor and low-mass product ions).
Fragmentation Pathway and Data Interpretation
The fragmentation of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline under CID conditions is highly predictable and diagnostic. The dominant pathway is the alpha-cleavage at the C1 position, which ejects the p-tolyl radical and leaves a highly stable 3,4-dihydroisoquinolinium cation.
Figure 2: Primary ESI-MS/MS fragmentation pathways for 1-(4-Methylphenyl)-THIQ.
Table 2: HRMS and MS/MS Fragmentation Data (Positive Ion Mode)
Ion Type
Exact Mass (Theoretical)
Observed m/z
Mass Error (ppm)
Structural Assignment / Neutral Loss
Precursor
224.1434
224.1439
+2.2
[M+H]⁺ (Protonated Molecule)
Product 1
207.1168
207.1171
+1.4
[M+H - NH₃]⁺ (Loss of ammonia)
Product 2
132.0808
132.0805
-2.3
[C₉H₁₀N]⁺ (Alpha-cleavage at C1)
Product 3
118.0653
118.0656
+2.5
[C₈H₈N]⁺ (Isoquinoline core fragment)
Product 4
91.0542
91.0540
-2.2
[C₇H₇]⁺ (Tropylium ion from p-tolyl)
Conclusion
The structural characterization of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline requires a multi-faceted analytical approach. By strictly adhering to this protocol, researchers can ensure that their structural assignments are unequivocally correct. The NMR data provides a high-resolution map of the atomic connectivity—specifically highlighting the unique anisotropic shielding of the H-8 proton—while the HRMS data acts as a self-validating checkpoint, confirming the elemental composition and the specific C1-aryl linkage through diagnostic alpha-cleavage fragmentation.
References
V. V. Kouznetsov, et al. "Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs." ResearchGate, 2015. URL:[Link]
Gitto R., et al. "Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex." European Journal of Medicinal Chemistry, 2006. URL:[Link]
M. S. Singh, et al. "A Simple and Efficient Metal Free, Additive or Base Free Dehydrogenation of Tetrahydroisoquinolines Using Oxygen as a Clean Oxidant." SciSpace, 2020. URL:[Link]
Naito R., et al. "Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists." Chemical and Pharmaceutical Bulletin, 1998. URL:[Link]
"Synthesis of C3/C1-Substituted Tetrahydroisoquinolines." PMC - NIH, 2018. URL:[Link]
Application Note: A Step-by-Step Protocol for the Solubilization of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline for In Vitro Cell Culture Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural alkaloids and synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (MPT), a derivative of this core structure, represents a class of small molecules with significant potential in pharmacological research. A prerequisite for accurate and reproducible in vitro evaluation is the development of a robust solubilization protocol. Due to the inherent hydrophobicity of the THIQ moiety, MPT exhibits poor solubility in aqueous media, posing a significant challenge for cell-based assays.[4] This application note provides a comprehensive, field-proven guide to effectively dissolve MPT, prepare stable, high-concentration stock solutions, and generate accurate working dilutions for cell culture applications. We emphasize the causality behind procedural choices to ensure scientific integrity and experimental success.
Introduction: The Challenge of Hydrophobicity
The chemical structure of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, characterized by its fused aromatic rings, is inherently lipophilic. This property makes it largely insoluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.[4][5] Introducing a hydrophobic compound directly into an aqueous assay system will result in non-homogenous distribution, precipitation, and an unknown effective concentration, rendering experimental data unreliable.
The standard and most effective strategy to overcome this is a two-stage process:
Primary Dissolution: The compound is first dissolved in a small volume of a potent, water-miscible organic solvent to create a high-concentration primary stock solution.
Serial Dilution: The primary stock is then serially diluted into the final aqueous cell culture medium to achieve the desired working concentration, ensuring the final solvent concentration remains well below its cytotoxic threshold.[6][7]
This note will detail the optimal procedures for both stages.
Physicochemical Profile and Solvent Selection
An understanding of the compound's properties is critical for selecting the appropriate dissolution strategy. While specific experimental data for MPT is not widely published, its properties can be inferred from the parent THIQ scaffold.
Primary Recommended Solvent. DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a vast range of hydrophobic small molecules. It is the industry standard for creating high-concentration stock solutions for biological assays.[5][6]
Ethanol (100% / 200 Proof)
Moderate (~50 mM)
Alternative Solvent. Can be used if DMSO is incompatible with the specific assay. However, it is generally more volatile and may be more cytotoxic to certain sensitive cell lines.[5][8]
Water / PBS
Insoluble
Not Recommended for Primary Dissolution. The compound's hydrophobic nature prevents it from dissolving directly in aqueous buffers.[5][9]
Cell Culture Medium
Insoluble
Not Recommended for Primary Dissolution. Direct addition will lead to precipitation and inaccurate dosing.
The Causality of Solvent Choice: The selection of DMSO as the primary solvent is based on its exceptional solvating power for lipophilic compounds and its miscibility with water, which allows for subsequent dilution into aqueous media.[6] The key is to leverage its high dissolving capacity to create a concentrated stock, thereby minimizing the volume of organic solvent added to the final cell culture.
Dissolution Workflow and Protocols
The following diagram and protocols provide a comprehensive workflow from solid compound to final working solution.
Diagram 1: Workflow for MPT stock and working solution preparation.
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock, a common starting concentration. Adjust calculations based on your desired concentration.
Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 223.31 g/mol × (1000 mg / 1 g) = 2.23 mg
Weigh Compound: In a sterile microcentrifuge tube, accurately weigh out 2.23 mg of MPT powder. For accuracy with small masses, it is best practice to weigh a slightly larger amount (e.g., ~2.5 mg), record the exact mass, and then adjust the solvent volume accordingly.[10]
Add Solvent: Add the calculated volume of sterile DMSO to the tube. For the 2.23 mg example, add 1.0 mL of DMSO.
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.[5]
Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[6] Gentle warming in a 37°C water bath can also be used, but be cautious as heat can degrade some compounds.[6]
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store tightly sealed at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.[6]
Protocol: Preparation of Working Solutions for Cell Culture
The primary goal is to dilute the DMSO stock into your final assay medium while keeping the final DMSO concentration below cytotoxic levels.
Critical Principle: The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% for sensitive or primary cells and must not exceed 0.5% for most robust cell lines to avoid solvent-induced artifacts.[6][11]
Example: Preparing a 10 µM final concentration from a 10 mM stock.
Final DMSO % = 100% / 1000 = 0.1% (This is an acceptable level).
Perform Dilution: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM primary stock solution to 999 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
Vehicle Control (Self-Validation): It is essential to include a vehicle control in all experiments.[11] Prepare a separate solution containing the same final concentration of DMSO (0.1% in this case) in the cell culture medium, but without the MPT compound. This control ensures that any observed cellular effects are due to the compound and not the solvent.
Diagram 2: Serial dilution schematic for preparing a final working solution.
Best Practices & Troubleshooting
Table 2: Troubleshooting Common Dissolution Issues
Problem
Potential Cause
Recommended Solution
Compound fails to dissolve in DMSO.
Insufficient solvent volume; low-quality solvent; compound has very low solubility.
1. Increase solvent volume to lower the concentration. 2. Apply sonication and gentle warming (37°C) for 10-15 minutes.[6] 3. Ensure use of high-purity, anhydrous DMSO.
Precipitation occurs upon dilution into aqueous medium.
The compound is "crashing out" of solution as it hits the aqueous environment. This is common for highly hydrophobic molecules.[7]
1. Perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of medium containing serum (e.g., 100% FBS), then perform the final dilution into the complete medium. Serum proteins can help stabilize the compound.[12] 2. Ensure rapid and thorough mixing immediately after adding the stock to the medium.
Inconsistent results between experiments.
Repeated freeze-thaw cycles degrading the compound; inaccurate pipetting of small volumes; solvent evaporation.
1. Always use single-use aliquots to avoid freeze-thaw cycles.[6] 2. Use calibrated pipettes designed for small volumes (e.g., P2 or P10). 3. Keep stock solution tubes tightly capped.
Safety Precautions
The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as hazardous.[13][14] Assume MPT has a similar hazard profile.
Handling: Always handle the solid powder and concentrated DMSO stock solution inside a chemical fume hood.[15]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[13][16]
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[13] Do not ingest.[15]
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydroisoquinoline. Wikipedia. Retrieved from [Link]
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
Nick, T. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from [Link]
Stefansson, S. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? ResearchGate. Retrieved from [Link]
Ferguson, L. W., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2835-2840. Retrieved from [Link]
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Retrieved from [Link]
Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Retrieved from [Link]
Al-Dies, A. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1642. Retrieved from [Link]
Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Retrieved from [Link]
Sargsyan, A., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 7015-7026. Retrieved from [Link]
Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). Retrieved from [Link]
NextSDS. (n.d.). 4-methyl-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. NextSDS. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Experimental Protocol
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Introduction & Pharmacological Rationale
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a ubiquitous structural motif found in numerous natural alkaloids and synthetic therapeutics. As a conformationally restricted analog of phenethylamine, the THIQ core inherently mimics endogenous neurotransmitters, making it a highly validated scaffold in medicinal chemistry[1].
Within this chemical space, 1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (1-p-tolyl-THIQ) has emerged as a highly versatile precursor for library generation. The introduction of a para-methylphenyl group at the C1 position provides a unique vector for hydrophobic interactions, significantly enhancing binding affinity in deep lipophilic pockets of various target proteins.
Key Therapeutic Applications:
Oncology (Bcl-2/Mcl-1 Inhibition): Evasion of apoptosis is a hallmark of cancer. 1-Aryl-THIQ derivatives serve as potent inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1. The 1-(4-methylphenyl) moiety effectively occupies the P2 hydrophobic groove of the Bcl-2 protein, disrupting its interaction with pro-apoptotic Bax/Bak proteins and triggering caspase-dependent apoptosis[2].
Infectious Diseases (Antimalarial Activity): 1-Aryl-THIQs demonstrate significant in vitro antiplasmodial activity against Plasmodium falciparum. The lipophilic nature of the C1-aryl group, combined with the basic secondary amine, facilitates accumulation in the parasite's acidic food vacuole[3].
Neurology & Inflammation (PDE4 Inhibition): Phosphodiesterase 4 (PDE4) regulates cAMP in immune and CNS cells. THIQ derivatives containing C1-aryl substitutions exhibit considerable inhibitory effects on PDE4B, offering therapeutic potential for neuroinflammation[4].
Fig 1: Mechanism of action for THIQ-derived Bcl-2 inhibitors triggering cancer cell apoptosis.
The classical approach to synthesizing THIQs is the Pictet-Spengler condensation . However, a critical mechanistic challenge arises when synthesizing 1-(4-methylphenyl)-THIQ from unsubstituted 2-phenylethanamine and 4-methylbenzaldehyde.
The Causality of Reaction Design:
The standard Pictet-Spengler reaction relies on an intramolecular electrophilic aromatic substitution where an intermediate iminium ion attacks the adjacent aromatic ring. When the phenethylamine ring lacks electron-donating groups (e.g., -OH or -OMe), the ring is electronically unactivated. Consequently, cyclization is kinetically unfavorable under mild acidic conditions[1][5].
To overcome this, chemists must either employ super-acidic conditions (e.g., Trifluoromethanesulfonic acid, TFSA) to highly activate the electrophile, or utilize a modified Lewis-acid catalyzed approach at elevated temperatures to drive the direct cyclization while minimizing synthetic steps[5]. The protocol below utilizes a modified strong-acid approach to ensure a self-validating, high-yield synthesis.
Fig 2: Synthetic workflow from basic precursors to high-throughput screening of 1-p-Tolyl-THIQ libraries.
Quantitative Structure-Activity Relationship (SAR) Data
To justify the selection of the 1-(4-methylphenyl) substitution, the following table summarizes comparative SAR data across multiple therapeutic targets.
Compound Core
C1-Substituent
N-Substitution
Primary Target
IC50 / Binding Affinity
Rationale for Activity
THIQ
4-Methylphenyl
H
PDE4B
~ 5.2 µM
Hydrophobic packing of the p-tolyl group in the PDE4 binding pocket[4].
THIQ-3-COOH
4-Methylphenyl
Substituted Benzyl
Bcl-2 / Mcl-1
Ki
= 5.2 µM
C1-aryl occupies the P2 groove; N-benzyl interacts with P4[2].
6-OH-THIQ
4-Chlorophenyl
H
P. falciparum
< 0.2 µg/mL
Halogenated/alkylated C1-aryl increases accumulation in the parasitic vacuole[3].
Experimental Protocols
Protocol A: Modified Pictet-Spengler Synthesis of 1-(4-Methylphenyl)-THIQ
This protocol utilizes a Dean-Stark apparatus to drive imine formation, followed by strong-acid mediated cyclization.
Reagents Required:
2-Phenylethanamine (1.0 eq, 10 mmol)
4-Methylbenzaldehyde (1.05 eq, 10.5 mmol)
Trifluoroacetic acid (TFA) or Trifluoromethanesulfonic acid (TFSA) (3.0 eq)
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
Imine Formation: Charge a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2-phenylethanamine, 4-methylbenzaldehyde, and anhydrous toluene.
Dehydration: Reflux the mixture at 110°C for 4 hours. Causality: Removing the water byproduct shifts the equilibrium entirely toward the intermediate imine, preventing aldehyde side-reactions during the subsequent acid addition.
Acid-Catalyzed Cyclization: Cool the reaction to 0°C. Dropwise, add the strong acid (TFA/TFSA) over 15 minutes. Gradually warm the reaction to 80°C and stir for 12 hours.
Self-Validation (In-Process Control): Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The imine intermediate (high
Rf
) will disappear, replaced by a lower
Rf
spot. Stain with Dragendorff’s reagent to confirm the presence of the secondary alkaloid amine.
Workup: Quench the reaction with saturated aqueous
NaHCO3
until pH ~8. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification & Final Validation: Purify via flash column chromatography. Validate via
1H
NMR: The successful cyclization is definitively confirmed by the disappearance of the imine proton (~8.2 ppm) and the emergence of a characteristic methine singlet/multiplet at C1 (~4.8 - 5.2 ppm).
To generate a library of Bcl-2 or PDE4 inhibitors, the secondary amine of the THIQ core is functionalized via reductive amination or acylation.
Step-by-Step Methodology (N-Acylation):
Dissolve 1-(4-methylphenyl)-THIQ (1.0 eq) in anhydrous Dichloromethane (0.2 M) under a nitrogen atmosphere.
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base to scavenge generated HCl.
Cool to 0°C and slowly add the desired acyl chloride (1.1 eq) (e.g., substituted benzoyl chloride for Bcl-2 targeting).
Stir at room temperature for 2 hours.
Self-Validation: LC-MS analysis should show complete consumption of the starting mass (
[M+H]+
= 224.1) and the appearance of the target amide mass.
Quench with water, extract with DCM, and purify via automated flash chromatography to yield the final library compound ready for in vitro screening.
References
1-Aryl-1,2,3,4-tetrahydroisoquinolines as potential antimalarials: synthesis, in vitro antiplasmodial activity and in silico pharmacokinetics evaluation
Source: RSC Advances
URL
Source: Bioorganic Chemistry (PubMed/Elsevier)
Source: RSC Advances (PMC)
Biological Activities of Tetrahydroisoquinolines Derivatives
Source: Journal of Organic and Pharmaceutical Chemistry
URL
Pictet-Spengler 反応を応用した 2 環性含窒素複素環化合物の合成 (Synthesis of bicyclic nitrogen-containing heterocyclic compounds using the Pictet-Spengler reaction)
Application Notes and Protocols for In Vivo Dosing of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline in Rodent Models
Introduction: The Therapeutic Potential of 1-Aryl-1,2,3,4-tetrahydroisoquinolines The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural prod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of 1-Aryl-1,2,3,4-tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The 1-aryl substituted THIQs, including the specific compound of interest, 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, have garnered significant attention for their potential therapeutic applications. Research has highlighted their diverse pharmacological effects, including but not limited to, antimalarial, neuroprotective, and modulatory actions on the central nervous system, particularly within the dopaminergic pathways.[1][2][3][4]
The dopaminergic system is a critical regulator of motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[5] Several studies have investigated the interaction of THIQ derivatives with dopamine receptors and their potential to modulate dopamine metabolism, suggesting a therapeutic avenue for conditions involving dopaminergic dysfunction.[4][6][7] For instance, some THIQs have been shown to displace dopamine receptor agonists and antagonists from their binding sites, indicating a direct interaction with these receptors.[6] Furthermore, certain derivatives have demonstrated neuroprotective effects in animal models of Parkinson's disease by mitigating the neurotoxic effects of compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[8]
Given the promising preclinical data for this class of compounds, establishing robust and reproducible in vivo dosing protocols is paramount for advancing our understanding of their pharmacokinetic, pharmacodynamic, and toxicological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations and methodologies for the in vivo administration of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline in rodent models. The following protocols are based on established best practices and data from studies on structurally related THIQ compounds.
Pre-Dosing Considerations: Laying the Foundation for a Successful Study
Before initiating any in vivo study, a thorough understanding of the test compound's physicochemical properties is essential. These properties will dictate the choice of vehicle, route of administration, and potential for formulation challenges.
Table 1: Key Physicochemical Properties and Their Implications
Property
Significance for In Vivo Dosing
Solubility
Determines the feasibility of creating a homogenous and stable dosing solution or suspension. Poor aqueous solubility may necessitate the use of co-solvents, surfactants, or other formulation strategies.
LogP/LogD
Indicates the lipophilicity of the compound, which influences its absorption, distribution, and ability to cross the blood-brain barrier.
pKa
Determines the ionization state of the compound at physiological pH, which can affect its solubility, membrane permeability, and binding to plasma proteins.
Chemical Stability
Ensures that the compound does not degrade in the chosen vehicle or under the experimental conditions.
Vehicle Selection: A Critical Determinant of Bioavailability and Tolerability
The choice of vehicle is a critical step that can significantly impact the experimental outcome. An ideal vehicle should solubilize or suspend the test compound without affecting its chemical integrity or eliciting any biological effects of its own.
Commonly Used Vehicles for Rodent Dosing:
Saline (0.9% NaCl): Suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS): A buffered saline solution that is isotonic and non-toxic.
Tween 80 or Cremophor EL in Saline: Surfactants used to increase the solubility of hydrophobic compounds. Typically used at low concentrations (e.g., 1-10%).
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of compounds. However, it can have its own biological effects and should be used at the lowest effective concentration, often in combination with saline or other vehicles.
Carboxymethylcellulose (CMC) Suspension: A suspending agent used for compounds with low solubility. Typically prepared as a 0.5-1% w/v solution in water or saline.
Protocol 1: Preparation of a Dosing Solution/Suspension
Determine the appropriate vehicle based on the physicochemical properties of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Accurately weigh the required amount of the compound.
For solutions: Gradually add the vehicle to the compound while vortexing or sonicating until fully dissolved. Gentle heating may be employed if the compound's stability allows.
For suspensions: Wet the compound with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
Visually inspect the final formulation for homogeneity and the absence of particulates.
Measure the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5).
Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.
In Vivo Dosing Protocols: Routes of Administration and Methodologies
The choice of administration route depends on the experimental objectives, the desired pharmacokinetic profile, and the physicochemical properties of the compound. For systemic effects and central nervous system targets, parenteral routes are often preferred.
Intraperitoneal (IP) Injection
IP injection is a common route for administering compounds to rodents, offering rapid absorption into the systemic circulation.
Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats
Animal Restraint: Gently restrain the rodent, exposing the abdominal area. For rats, manual restraint is often sufficient. For mice, a restrainer may be used.
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
Needle Insertion: Using an appropriate gauge needle (e.g., 25-27G for mice, 23-25G for rats), insert the needle at a 15-20 degree angle into the peritoneal cavity.
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder, respectively.
Injection: Slowly inject the dosing solution/suspension.
Withdrawal: Withdraw the needle and return the animal to its cage.
Monitoring: Observe the animal for any signs of distress or adverse reactions.
Subcutaneous (SC) Injection
SC injection provides a slower and more sustained release of the compound compared to IP injection.
Protocol 3: Subcutaneous (SC) Injection in Mice and Rats
Animal Restraint: Gently restrain the animal.
Injection Site: Lift the loose skin over the back or flank to form a "tent."
Needle Insertion: Insert the needle (e.g., 25-27G) into the base of the skin tent, parallel to the body.
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
Injection: Slowly inject the substance, which will form a small bleb under the skin.
Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal.
Monitoring: Return the animal to its cage and monitor for any local or systemic reactions.
Oral Gavage (PO)
Oral administration is used to assess the oral bioavailability and efficacy of a compound.
Protocol 4: Oral Gavage (PO) in Mice and Rats
Animal Restraint: Firmly but gently restrain the animal to prevent movement.
Gavage Needle Selection: Choose a gavage needle of appropriate size and length for the animal (e.g., 20-22G for mice, 18-20G for rats). The needle should have a ball tip to prevent injury to the esophagus.
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. If resistance is met, do not force it.
Administration: Once the needle is in the correct position, slowly administer the dosing solution/suspension.
Withdrawal: Gently withdraw the needle.
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Table 2: Recommended Dosing Volumes and Needle Sizes for Rodents
Route
Mouse
Rat
IP
10 mL/kg
10 mL/kg
SC
10 mL/kg
5 mL/kg
PO
10 mL/kg
10 mL/kg
Needle (IP/SC)
25-27G
23-25G
Gavage Needle (PO)
20-22G
18-20G
Note: These are general guidelines. The maximum volume may vary depending on the specific strain, age, and health of the animal. Always adhere to institutional animal care and use committee (IACUC) guidelines.
Dose Selection and Study Design: A Data-Driven Approach
The selection of appropriate doses is a critical aspect of study design. For a novel compound like 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, a dose-range finding study is often the first step.
Dose-Range Finding (DRF) Study
The primary objective of a DRF study is to determine the maximum tolerated dose (MTD) and to identify a range of doses that are pharmacologically active but not overtly toxic.
Workflow for a Dose-Range Finding Study:
Caption: Workflow for a dose-range finding study.
Based on published data for related THIQ compounds, an initial dose range for 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline could be in the range of 10 to 100 mg/kg. For instance, studies on 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivatives have utilized intraperitoneal doses in rats ranging from 25 to 100 mg/kg.[6][9] Another study on 1-methyl-TIQ used an intraperitoneal dose of 80 mg/kg in rats.[10]
Potential Signaling Pathways and Experimental Workflows
Given the known interactions of THIQs with the dopaminergic system, a key area of investigation for 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline would be its effects on dopamine signaling.
Hypothesized Dopaminergic Modulation by 1-Aryl-THIQs:
Caption: Hypothesized modulation of dopamine signaling by 1-Aryl-THIQs.
Experimental Workflow for Assessing In Vivo Efficacy:
Caption: General workflow for an in vivo efficacy study.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in strict accordance with the guidelines and regulations set forth by the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. Key principles include the 3Rs: Replacement, Reduction, and Refinement. Researchers must ensure that any pain or distress to the animals is minimized. This includes using appropriate restraint techniques, correct needle sizes, and monitoring animals closely for any adverse effects.
Conclusion
The protocols and guidelines presented in this document provide a framework for conducting in vivo dosing studies of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline in rodents. By carefully considering the physicochemical properties of the compound, selecting an appropriate vehicle and route of administration, and designing well-controlled studies, researchers can effectively evaluate the therapeutic potential of this promising class of molecules. The insights gained from such studies will be instrumental in advancing our understanding of their mechanism of action and their potential translation into clinical applications.
References
Hanna, A. G., et al. (2021). 1-Aryl-1,2,3,4-tetrahydroisoquinolines as potential antimalarials: synthesis, in vitro antiplasmodial activity and in silico pharmacokinetics evaluation. RSC Advances, 11(23), 13937-13949. [Link]
ResearchGate. (n.d.). (PDF) ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. Retrieved from [Link]
Vardanyan, R., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6866-6883. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Pharmacological Investigations of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
Antkiewicz-Michaluk, L., et al. (2000). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Journal of Neural Transmission, 107(8-9), 1009-1019. [Link]
Singh, P., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 686-708. [Link]
Suanzes, J., et al. (2018). Synthesis and dopaminergic activity of a series of new 1-aryl tetrahydroisoquinolines and 2-substituted 1-aryl-3-tetrahydrobenzazepines. Bioorganic Chemistry, 80, 556-566. [Link]
Abe, K., et al. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Neurosignals, 23(1), 19-30. [Link]
Antkiewicz-Michaluk, L., Wąsik, A., & Filip, M. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]
Kobayashi, S., et al. (2022). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 100(7), 594-611. [Link]
Możdżeń, E., et al. (2014). 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates. European Journal of Pharmacology, 729, 107-115. [Link]
Filip, M., et al. (2007). Effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the behavioral effects of cocaine in rats. Pharmacological Reports, 59(6), 762-770. [Link]
Filip, M., et al. (2007). EFFECTS OF 1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE ON THE BEHAVIORAL EFFECTS OF COCAINE IN RATS. Journal of Physiology and Pharmacology, 58(4), 757-770. [Link]
Naoi, M., et al. (1997). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of Neural Transmission, 104(8-9), 987-1003. [Link]
Minor, D. L., et al. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. [Link]
Naoi, M., et al. (1996). Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies. Brain Research, 709(2), 285-295. [Link]
Kobayashi, S., et al. (2022). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 100(7), 594-611. [Link]
Wu, E. Y., et al. (1991). The Ex Vivo Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on Rat Intra- And Extraneuronal Monoamine Oxidase Activity. Neuropharmacology, 30(5), 467-474. [Link]
Lynch, N. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
ResearchGate. (2021). Preventative Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice. Retrieved from [Link]
Możdżeń, E., et al. (2019). 1-Methyl-1,2,3,4-tetrahydroisoquinoline - The toxicological research on an exo/endogenous amine with antidepressant-like activity - In vivo, in vitro and in silico studies. Pharmacological Reports, 71(6), 1140-1146. [Link]
Lee, J. Y., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367. [Link]
Carballo-Molina, J. A., et al. (2003). Reduction of 1-methyl 1,2,3,4-tetrahydroisoquinoline level in substantia nigra of the aged rat. Neuroscience Letters, 343(2), 105-108. [Link]
Technical Support Center: Resolving HPLC Peak Tailing for 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic distortions when analyzing 1-(4-Methylphenyl)-1,2,3,4-tetrahydr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic distortions when analyzing 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Because this analyte features a highly lipophilic p-tolyl group paired with a basic secondary amine, it is exceptionally prone to secondary retention mechanisms. This guide synthesizes mechanistic chemistry with field-proven diagnostic workflows to help you achieve perfectly symmetrical peaks.
Diagnostic FAQs: Identifying the Root Cause
Q: My peaks are tailing severely (Asymmetry Factor > 2.0). How do I know if the issue is my column hardware or the chemistry of my analyte?A: Peak tailing in HPLC stems from either physical system defects (e.g., a void in the column bed, extra-column volume, or blocked frits) or chemical acid-base interactions. Physical problems cause infinite dilution, meaning all molecules in the system will tail regardless of their chemical structure. Conversely, chemical tailing is functional-group specific.
To definitively isolate the root cause, you must inject a neutral, non-ionizable marker (such as toluene or uracil, depending on your mobile phase). If the neutral compound tails, you have a physical plumbing or hardware issue. If the neutral compound elutes as a sharp, symmetrical peak but your tetrahydroisoquinoline derivative tails, you are observing a chemical acid-base interaction (1)[1].
Diagnostic logic to differentiate physical void volumes from chemical silanol interactions.
Mechanistic FAQs: The Chemistry of Peak Tailing
Q: Why is 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline specifically susceptible to chemical tailing on standard C18 columns?A: The root cause is a secondary ion-exchange interaction. The nitrogen in the tetrahydroisoquinoline ring is a secondary amine with a pKa of approximately 9.0–9.5. At a standard, near-neutral mobile phase pH, this amine is fully protonated (
NH2+
).
Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH) that have a pKa of ~3.5–4.5. At a neutral pH, these silanols deprotonate to form negatively charged silanoate ions (
Si−O−
). The resulting electrostatic attraction between the basic analyte and the ionized silanols acts as a secondary retention mechanism, causing the analyte molecules to "stick" to the active sites and lag behind the main band (2)[2].
Q: What is the most effective way to eliminate this secondary interaction?A: You must manipulate the ionization state of either the analyte or the stationary phase. The most common and robust approach is to lower the mobile phase pH to ≤ 3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or formic acid. This highly acidic environment forces the silanol groups into a fully protonated, neutral state (Si-OH), thereby neutralizing the negative charge on the column and eliminating the electrostatic attraction (3)[3].
Alternatively, if your column chemistry permits (e.g., hybrid silica columns), you can raise the pH above 10.5 to deprotonate the secondary amine, rendering the analyte neutral.
Logical relationship between mobile phase pH, ionization states, and column selection.
To ensure scientific integrity, troubleshooting must not rely on guesswork. The following protocols are designed as self-validating systems; they contain internal checks to verify that the root cause has been successfully addressed.
Protocol 1: Extra-Column Volume & System Void Diagnostics
Objective: Isolate physical system defects from analyte-stationary phase chemical interactions.
Causality: Tailing across all peaks indicates a physical disruption in the fluidic path, such as a collapsed column bed or a poorly seated PEEK fitting ().
System Baseline: Flush the HPLC system with 100% strong solvent (e.g., Acetonitrile) for 10 column volumes to remove strongly retained contaminants.
Neutral Marker Preparation: Prepare a 0.1 mg/mL solution of a neutral, non-ionizable marker (e.g., Toluene) in the exact starting mobile phase composition.
Analyte Preparation: Prepare a 0.1 mg/mL solution of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline in the starting mobile phase.
Sequential Injection: Inject the neutral marker, followed by the target analyte.
Self-Validation Check: Calculate the Asymmetry Factor (
As
) for both peaks at 10% peak height.
Outcome A: If Neutral
As
> 1.2, the tailing is physical. Inspect inlet frits, guard cartridges, and tubing connections (4)[4].
Outcome B: If Neutral
As
≤ 1.2 AND Analyte
As
> 1.5, the physical system is validated as healthy. The tailing is strictly chemical. Proceed to Protocol 2.
Protocol 2: Mobile Phase pH Optimization for Secondary Amines
Objective: Suppress secondary ion-exchange interactions by neutralizing residual silanols.
Causality: Lowering the mobile phase pH below the pKa of the surface silanols forces them into a neutral state, eliminating the electrostatic attraction with the protonated secondary amine.
Aqueous Phase Modification: Prepare Mobile Phase A using HPLC-grade water modified with 0.1% v/v Trifluoroacetic acid (TFA) to achieve a pH of ~2.0.
Column Equilibration: Flush the C18 column with the low-pH mobile phase for at least 15–20 column volumes. This extended flush is critical to ensure complete protonation of the stationary phase silanols deep within the silica pores.
Sample Injection: Inject the 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline sample. Ensure the sample injection volume is small enough to prevent mass overload, which can mimic tailing or cause fronting.
Self-Validation Check: Measure the new
As
.
Success Criterion:
As
drops below 1.5.
Failure Criterion: If
As
remains elevated despite the low pH, the column may have excessive metal contamination or degraded end-capping. Switch to a base-deactivated, Type B silica column designed for basic compounds.
Quantitative Data & System Suitability Metrics
The table below summarizes the expected impact of various troubleshooting parameters on the peak symmetry of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, allowing you to benchmark your system suitability results against expected theoretical values.
Table 1: Impact of Mobile Phase pH and Column Chemistry on Analyte Peak Symmetry
Column Type
Mobile Phase pH
Analyte Ionization State
Silanol Ionization State
Expected Asymmetry (
As
)
Diagnostic Conclusion
Standard C18 (Type A)
7.0 (Neutral)
Protonated (
NH2+
)
Ionized (
Si−O−
)
> 2.5 (Severe)
Strong secondary ion-exchange interaction. Unsuitable for basic amines.
Standard C18 (Type A)
2.5 (Acidic)
Protonated (
NH2+
)
Neutral (
Si−OH
)
1.3 - 1.6 (Moderate)
Silanols suppressed, but trace metals in older silica may still interact.
Base-Deactivated C18 (Type B)
2.5 (Acidic)
Protonated (
NH2+
)
Neutral (
Si−OH
)
1.0 - 1.2 (Ideal)
Optimal conditions. Highly pure silica prevents secondary interactions.
Title: Peak Tailing in HPLC
Source: Element Lab Solutions
URL
Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes
Source: LCGC International
URL
Technical Support Center: Solubilization Strategies for 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the biopharmaceutical challenges associated with 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the biopharmaceutical challenges associated with 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (also known as 1-p-tolyl-THIQ).
Structurally, this compound presents a classic solubility paradox. While the secondary amine in the tetrahydroisoquinoline (THIQ) core is basic (pKa ~8.5), the highly lipophilic p-tolyl group at the C1 position drives the intrinsic solubility (
S0
) extremely low. Consequently, even when the amine is protonated at physiological pH (7.4), the compound readily precipitates because its solubility product (
Ksp
) is easily exceeded[1]. This guide provides field-proven, mechanistically grounded strategies to formulate this compound for in vitro and in vivo applications.
Quantitative Summary of Solubilization Strategies
Before troubleshooting, consult this diagnostic table to select the appropriate formulation strategy based on your target application and expected solubility gains[2].
Reduces dielectric constant of the aqueous vehicle
5x – 50x
Pre-clinical toxicity studies
Risk of hemolysis or tissue irritation at high %
Nanomilling
Increases surface area-to-volume ratio
2x – 10x (Kinetic)
Oral solid dosage forms
Prone to Ostwald ripening and aggregation
Solubilization Decision Tree
Use the following workflow to determine the optimal solubilization pathway for your specific experimental constraints.
Decision tree for selecting solubilization strategies for basic, lipophilic THIQ derivatives.
Troubleshooting FAQs
Q: My 1-p-tolyl-THIQ precipitates immediately when I dilute a 10 mM DMSO stock into PBS or cell culture media. How do I prevent this?A: This is caused by a solvent shift combined with a pH shock. When diluting into PBS (pH 7.4), the solvent capacity drops exponentially. Even though the compound is partially ionized at this pH, the sudden increase in the dielectric constant forces the lipophilic p-tolyl group out of solution, leading to amorphous precipitation[2].
Solution: Pre-complex the compound with 10–20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer before adding the DMSO stock. The cyclodextrin acts as a thermodynamic sink, preventing nucleation[3].
Q: I synthesized the hydrochloride (HCl) salt, but its solubility in simulated gastric fluid (SGF) is still unacceptably low. Why?A: This is a classic manifestation of the "common ion effect." SGF contains high concentrations of chloride ions (~0.1 M). According to Le Chatelier's principle, the high [Cl⁻] drives the solubility equilibrium of the HCl salt backward, heavily suppressing its dissolution[4].
Solution: Switch to a mesylate (methanesulfonate) salt. Mesylate counterions have lower crystal lattice energies and do not suffer from the common ion effect in the gastrointestinal tract, ensuring rapid dissolution.
Q: How can I solubilize this compound for intravenous (IV) dosing in rodents without using toxic levels of Tween-80 or Cremophor?A: Utilize a pH-adjusted cosolvent system. Formulate the compound at 2–5 mg/mL in a vehicle of 5% PEG-400, 5% Propylene Glycol, and 90% aqueous buffer adjusted to pH 4.5. At this pH, the THIQ nitrogen is fully protonated, maximizing intrinsic solubility, while the low percentage of cosolvents reduces the dielectric constant of water just enough to solvate the lipophilic regions without causing hemolysis[2].
Mechanistic Workflows: Cyclodextrin Complexation
For in vitro assays at physiological pH, cyclodextrin complexation is the gold standard. The mechanism relies on host-guest interactions where the hydrophobic p-tolyl group is shielded from the aqueous environment.
Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.
Self-Validating Experimental Protocols
To ensure reproducibility, formulation protocols must be self-validating. Do not proceed to biological assays without passing the specific quality control checkpoints listed below.
Protocol A: Preparation and Validation of 1-p-Tolyl-THIQ Mesylate Salt
Causality: Methanesulfonic acid provides a highly polar counterion that disrupts the strong crystal lattice of the free base, vastly improving the dissolution rate[4].
Dissolution: Dissolve 1.0 g of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline free base in a minimal volume of anhydrous ethanol (approx. 10 mL) at 40°C.
Reaction: Cool the solution to 0°C on an ice bath. Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under vigorous stirring.
Crystallization: Stir the mixture for 2 hours at 0°C. If precipitation does not occur, add cold diethyl ether dropwise as an anti-solvent until the solution becomes cloudy.
Isolation: Filter the resulting crystals under a vacuum, wash with cold diethyl ether, and dry overnight in a vacuum desiccator.
Self-Validation Checkpoint (Trustworthiness): Perform Differential Scanning Calorimetry (DSC). A successful, pure salt will show a single, sharp endothermic melting peak distinct from the free base. A broad or split peak indicates residual free base or amorphous content, requiring recrystallization.
Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing
Causality: HP-β-CD creates a dynamic equilibrium. It solubilizes the drug in the vial, but upon injection and dilution in the bloodstream, the complex rapidly dissociates, releasing the free drug to partition into tissues[3].
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM phosphate buffer (pH 7.4).
Drug Addition: Add an excess amount of 1-p-tolyl-THIQ solid (e.g., 10 mg/mL) to the cyclodextrin solution.
Equilibration: Stir the suspension at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.
Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the undissolved free drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.
Self-Validation Checkpoint (Trustworthiness): Construct a Phase-Solubility Diagram (Higuchi-Connors method). Plot the dissolved drug concentration against varying CD concentrations (0%, 5%, 10%, 15%, 20%). A linear
AL
-type plot confirms a 1:1 stoichiometric inclusion complex and validates the solubilization efficiency.
Technical Support Center: Minimizing Oxidation of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of 1-(4-Methylphenyl)-1,2,3,4-tetrahyd...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (1-p-tolyl-THIQ) during long-term storage. This document provides mechanistic insights, diagnostic troubleshooting strategies, and self-validating experimental protocols to ensure the structural integrity of your active pharmaceutical ingredient (API).
Mechanistic Insights (FAQ)
Q: Why is 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline highly susceptible to oxidation compared to unsubstituted amines?A: The C1 benzylic position of this compound is doubly activated. The adjacent secondary amine provides lone-pair electron donation, while the 4-methylphenyl (p-tolyl) group offers resonance stabilization to any developing radical or carbocation. This significantly lowers the C–H bond dissociation energy. Autoxidation typically initiates via single-electron transfer (SET) or hydrogen atom transfer (HAT), leading to a highly reactive C1-centered radical and subsequently an iminium ion intermediate[1][2].
Q: What are the primary degradation products I should monitor in my LC-MS or NMR data?A: Oxidation of 1-substituted THIQs predictably yields three primary degradants:
The Imine: Oxidative dehydrogenation forms 1-(4-methylphenyl)-3,4-dihydroisoquinoline[3][4].
The Lactam: Hydration of the iminium intermediate followed by further oxidation yields 1-(4-methylphenyl)-3,4-dihydroisoquinolin-1(2H)-one[2][5].
The Isoquinoline: Complete oxidative rearomatization yields the fully aromatic 1-(4-methylphenyl)isoquinoline[3][4].
Q: Does ambient laboratory light impact the stability of this compound?A: Yes. THIQ derivatives are highly vulnerable to photo-oxidation mediated by singlet oxygen. Trace impurities can act as photosensitizers, absorbing UV/visible light and transferring energy to dissolved oxygen, which rapidly attacks the THIQ core[6]. Therefore, light-resistant packaging is mandatory[7].
Oxidative degradation pathways of 1-substituted THIQs to imines, lactams, and isoquinolines.
Issue: Yellowing or browning of the solid API over time.
Causality: The formation of conjugated imines or fully aromatized isoquinolines introduces extended π-systems that absorb visible light, causing the material to appear yellow or brown.
Resolution: Ensure the compound is stored in opaque or amber containers to block UV/visible light[8][9]. For bulk API storage, transition to pharmaceutical-grade aluminum bottles, which provide an absolute barrier to light and moisture[9].
Issue: High levels of lactam detected in formulated solutions or suspensions.
Causality: Dissolved oxygen and trace metal ions (e.g., iron, copper) present in excipients or solvents catalyze the oxidation of the iminium intermediate into the lactam[7].
Resolution: Utilize high-purity, low-peroxide excipients and solvents. Incorporate metal chelators (e.g., EDTA) to neutralize catalytic ions, and flush the headspace of the container with nitrogen or argon prior to sealing[7].
Issue: Noticeable degradation observed even when stored at 4°C.
Causality: While lower temperatures reduce the kinetic rate of oxidation, autoxidation will still proceed at 4°C if atmospheric oxygen is present in the headspace.
Resolution: Store the neat compound at -20°C or -80°C under a strictly inert atmosphere. Regulatory guidelines recommend evaluating short-term temperature excursions, but baseline storage must eliminate oxygen exposure[10].
Quantitative Data: Accelerated Stability Profiles
The following table summarizes the causal relationship between storage conditions and the degradation rate of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. This data highlights the necessity of strict environmental control.
Protocol A: Inert Packaging and Long-Term Storage Workflow
This protocol establishes a physical barrier against oxidation. It is designed as a self-validating system by incorporating a parallel accelerated stability check to confirm the integrity of the seal.
High-Vacuum Drying: Lyophilize or dry the purified API (>99%) under high vacuum (<0.1 mbar) for 24 hours to remove trace moisture and volatile peroxide impurities. Causality: Moisture facilitates hydrolytic pathways that can exacerbate oxidation[7].
Aliquoting: Divide the bulk API into single-use aliquots within amber glass vials or aluminum containers[9]. Causality: Single-use aliquots prevent the introduction of oxygen and ambient moisture caused by repeated opening of a bulk container.
Argon Purging (Schlenk Method): Place the vials in a vacuum desiccator or glove box. Perform three cycles of vacuum evacuation followed by backfilling with high-purity Argon (99.999%). Causality: Argon is denser than Nitrogen and air, effectively blanketing the solid API and displacing reactive oxygen[7].
Hermetic Sealing: Seal the vials using PTFE-lined crimp caps. Causality: Standard rubber septa are permeable to oxygen over long periods; PTFE provides a superior gas barrier.
System Validation (The Self-Validating Step): Prepare one extra sealed vial (Test) and one unsealed vial (Control). Place both in a 40°C stability chamber for 7 days[10]. Analyze both via HPLC-UV. If the Test vial shows <0.1% degradation while the Control shows significant imine/lactam formation, your packaging workflow is validated for long-term -20°C storage.
Step-by-step inert packaging workflow for long-term storage of oxidation-sensitive APIs.
Protocol B: Forced Degradation (Stress Testing) for Analytical Validation
To trust your storage protocols, you must first prove that your analytical method can detect the specific oxidation products of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. This protocol forces oxidation to validate the stability-indicating nature of your HPLC method[10].
Oxidative Stress: Dissolve 1 mg/mL of the API in a 50:50 Acetonitrile/Water mixture. Add H₂O₂ to a final concentration of 0.3%. Stir at room temperature for 24 hours.
Photolytic Stress: Expose a solid sample of the API to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (ICH Q1B standard).
Thermal Stress: Heat a solid sample at 60°C for 7 days[10].
Chromatographic Analysis: Inject all stressed samples into the HPLC. Validation: The method is only validated if the parent THIQ peak is baseline-resolved (Resolution > 1.5) from the imine, lactam, and isoquinoline degradation peaks.
References
Title: Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation
Source: Frontiers in Chemistry
URL: [Link]
Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN)
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Addressing Instability in APIs Prone to Oxidation in Tablet Formulations
Source: Pharma.Tips
URL: [Link]
Title: Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice
Source: Al-Can
URL: [Link]
Title: Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products
Source: Food And Drugs Authority (Ghana)
URL: [Link]
Title: Photosensitized selective semi-oxidation of tetrahydroisoquinoline: a singlet oxygen path
Source: ResearchGate
URL: [Link]
Optimizing Reproducibility in Behavioral Assays Using 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide
Introduction & Scientific Context 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (4-MePh-TIQ) is a specialized synthetic derivative belonging to the tetrahydroisoquinoline (TIQ) family. Endogenous TIQs and their deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (4-MePh-TIQ) is a specialized synthetic derivative belonging to the tetrahydroisoquinoline (TIQ) family. Endogenous TIQs and their derivatives are extensively studied as potential biomarkers and pharmacological modulators in Parkinson's disease (PD) and other neurodegenerative disorders[1].
While compounds like 1-phenyl-1,2,3,4-tetrahydroisoquinoline act as endogenous MPTP-like neurotoxins that induce Parkinsonian phenotypes, structural modifications such as the 4-methylphenyl substitution significantly alter the pharmacodynamic profile[2]. 4-MePh-TIQ shifts the mechanism toward monoamine oxidase (MAO) inhibition and dopaminergic modulation, making it a critical tool for evaluating neuroprotective and antidepressant-like effects. However, achieving inter-laboratory reproducibility when evaluating such compounds in live, behaving animals requires rigorous methodological control over environmental and biological variables[3].
Mechanistic Causality: Translating Pharmacodynamics to Behavior
To design a reproducible behavioral assay, researchers must first understand the causality behind the expected behavioral phenotype. The addition of the 4-methylphenyl group enhances the compound's lipophilicity, facilitating rapid blood-brain barrier (BBB) penetration. Once in the central nervous system, 4-MePh-TIQ modulates pre-synaptic dopamine transporters (DAT) and inhibits MAO, leading to a reduction in dopamine clearance[2].
This accumulation of striatal dopamine directly translates to measurable behavioral outputs, such as enhanced spontaneous locomotion and the reversal of bradykinesia in neurotoxin-induced PD models[4]. Understanding this pathway is essential for timing behavioral observations to coincide with peak target engagement.
Fig 1. Pharmacodynamic pathway of 4-MePh-TIQ translating biochemical modulation to behavioral output.
Comparative Performance Analysis
When selecting a TIQ derivative for behavioral pharmacology, researchers must weigh assay sensitivity against inherent reproducibility challenges. The table below objectively compares 4-MePh-TIQ against established standards in the field.
Compound
Primary Target
Behavioral Phenotype
Assay Sensitivity
Reproducibility Challenges
4-MePh-TIQ
MAO / DAT
Hyperlocomotion / Neuroprotection
High (OFT, Rotarod)
Requires strict habituation to avoid baseline anxiety masking effects.
1-MeTIQ
MAO / Neuroprotection
Reversal of bradykinesia
Moderate
High inter-batch variability in chronic dosing paradigms.
1-Phenyl-TIQ
Endogenous Toxin
Motor deficits (Parkinsonian)
High (Pole test)
Variable neurotoxic penetrance depending on mouse strain.
MPTP
Complex I (Mitochondria)
Severe akinesia
Very High
High toxicity requires specialized handling; highly strain-dependent.
Self-Validating Experimental Protocols
The inherent variability of live, behaving animals is the greatest factor confounding behavioral readouts[3]. To ensure that 4-MePh-TIQ is the sole variable being evaluated, the following self-validating protocol for the Open Field Test (OFT) must be strictly adhered to. We do not just list the steps; we outline the causality that makes the system self-validating.
Action: Conduct testing in a dedicated, sound-attenuated room with lighting adjusted to 12 ± 2 lux and background white noise at 65 dB.
Causality: Mice are highly sensitive to olfactory and auditory confounders. Standardizing the microenvironment prevents stress-induced freezing behavior, which can artificially mask the hyperlocomotor effects of 4-MePh-TIQ[3].
Blinding and Randomization:
Action: Group sizes must be statistically powered (n = 10–20 per sex/treatment). The technician administering the compound and analyzing the data must be completely blinded to the treatment groups[3].
Causality: Eliminates observer bias and ensures that handling stress is distributed equally across vehicle and 4-MePh-TIQ cohorts.
Habituation:
Action: Transfer mice to the testing room at least 60 minutes prior to the assay.
Causality: Acclimation stabilizes baseline arousal. Without this step, novelty-induced hyperactivity will confound the dopaminergic stimulation provided by 4-MePh-TIQ.
Dosing and Timing:
Action: Administer 4-MePh-TIQ (e.g., via intraperitoneal injection) at the optimized pre-treatment interval (typically 30–60 minutes prior to testing) based on its pharmacokinetic profile. Include a positive control (e.g., a standard MAO inhibitor) to validate assay sensitivity[3].
Causality: Ensures peak target engagement (MAO inhibition/DAT modulation) coincides directly with the behavioral observation window.
Automated Tracking and Data Extraction:
Action: Place the mouse in the center of the OFT arena (e.g., 40 x 40 cm) and record for 10–30 minutes using automated center-point tracking software (e.g., EthoVision). Extract total distance traveled, velocity, and time spent in the center zone[4].
Causality: Automated tracking removes human error from spatial and temporal measurements, providing a highly reproducible, quantitative dataset for multi-factor ANOVA analysis.
Conclusion
Reproducibility in behavioral assays using 4-MePh-TIQ hinges on the strict control of environmental variables and a deep understanding of the compound's dopaminergic mechanism. By employing blinded, automated, and well-habituated workflows, researchers can confidently isolate the neuropharmacological effects of this TIQ derivative from background behavioral noise, ensuring robust and translatable data for drug development.
References
Source: nih.
Source: acs.
Source: nih.
Title: Evaluation of neurotoxicity of TIQ and MPTP and of parkinsonism-preventing effect of 1-MeTIQ by in vivo measurement of pre-synaptic dopamine transporters and post-synaptic dopamine D(2)
A Comparative Guide to the Synthesis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the development of various therapeutic agents. The efficient and reliable synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth, objective comparison of the two most prominent synthetic routes to this compound: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. This analysis is grounded in established chemical principles and supported by representative experimental data to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Pictet-Spengler vs. Bischler-Napieralski
Can range from mild to harsh, depending on the reactivity of the starting materials.[1]
Generally requires harsher, refluxing acidic conditions.[1]
Delving into the Chemistry: Mechanistic Insights
The fundamental distinction between these two synthetic pathways lies in the nature of the key electrophilic intermediate that undergoes intramolecular cyclization.
The Pictet-Spengler Reaction: An Iminium Ion-Mediated Cyclization
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, proceeding through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[2][3] The reaction is initiated by the formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate subsequently undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[2][3] The reaction's efficiency is often enhanced by electron-donating groups on the aromatic ring of the β-arylethylamine.[4]
Pictet-Spengler Reaction Workflow
The Bischler-Napieralski Reaction: A Nitrilium Ion-Driven Pathway
The Bischler-Napieralski reaction offers an alternative route, starting from a β-arylethylamide.[5][6] This method involves an intramolecular cyclization promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6] The reaction proceeds through the formation of a highly reactive nitrilium ion intermediate, which is more electrophilic than the iminium ion of the Pictet-Spengler pathway.[1] This enhanced electrophilicity allows for the cyclization onto less activated aromatic rings. The initial product is a 3,4-dihydroisoquinoline, which requires a subsequent reduction step to afford the desired tetrahydroisoquinoline.[1][7]
Bischler-Napieralski Reaction Workflow
Comparative Performance Analysis
While a direct inter-laboratory validation for the synthesis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline is not extensively documented in the literature, a comparative analysis can be constructed based on established principles and reported data for analogous 1-aryl-THIQs.
Parameter
Pictet-Spengler Reaction
Bischler-Napieralski Reaction
Senior Application Scientist's Insights
Yield
Generally moderate to high, highly dependent on the electronic nature of the aromatic ring and the aldehyde. Yields for 1-aryl-6,7-dimethoxy-THIQs have been reported in the range of 85-98% under optimized conditions.[8] For less activated systems, yields may be lower.
Typically good to excellent for the cyclization step. However, the overall yield is dependent on the two-step process (amidation and cyclization/reduction).
The Pictet-Spengler offers a more atom-economical, one-pot approach which can be advantageous. The Bischler-Napieralski, while being a two-step process from the amine, often provides a more robust and high-yielding cyclization, especially for less-activated aromatic systems.
Purity & Side Products
Potential for the formation of isomeric products if the aromatic ring has multiple activation sites. Incomplete reaction can leave starting materials.
The primary side product can be the formation of styrenes via a retro-Ritter reaction, especially at higher temperatures.[6] The reduction step is generally clean with NaBH₄.
Careful control of reaction conditions is crucial for both methods. The Pictet-Spengler may require more rigorous purification to remove unreacted starting materials, while the Bischler-Napieralski's main challenge is minimizing the retro-Ritter side reaction.
Scalability
Generally considered scalable, with examples of kilogram-scale synthesis reported for pharmaceutical intermediates.[9]
Also scalable, but the use of corrosive and hazardous reagents like POCl₃ can present challenges in large-scale industrial settings.
The Pictet-Spengler reaction, particularly with milder acid catalysts, is often more amenable to large-scale production from a safety and handling perspective. However, the robustness of the Bischler-Napieralski reaction can make it a reliable choice for complex substrates at scale.
Reaction Conditions
Can be performed under a range of conditions, from mild (near-neutral pH for activated systems) to harsh (strong acids and high temperatures for deactivated systems).[1][2][3]
Typically requires strong dehydrating agents and elevated temperatures (refluxing conditions).[1][7]
The Pictet-Spengler offers greater flexibility in tuning reaction conditions to the substrate. The necessity of harsh conditions for the Bischler-Napieralski can limit its applicability for substrates with sensitive functional groups.
Stereocontrol
Can be rendered asymmetric through the use of chiral catalysts or auxiliaries, which is a significant area of modern research.
Asymmetric synthesis is typically achieved through the enantioselective reduction of the intermediate dihydroisoquinoline.
For enantioselective synthesis, both routes offer viable strategies. The choice may depend on the availability and cost of the chiral catalyst or reducing agent.
Experimental Protocols
The following protocols are representative procedures for the synthesis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. These are intended as a guide and may require optimization for specific laboratory conditions and scales.
Method A: Pictet-Spengler Reaction
This one-pot procedure involves the direct condensation and cyclization of phenethylamine and 4-methylbenzaldehyde.
Materials:
β-phenylethylamine
4-Methylbenzaldehyde
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Standard glassware for organic synthesis
Procedure:
To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM), add 4-methylbenzaldehyde (1.05 eq).
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (2.0 eq).
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to afford 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline.
Method B: Bischler-Napieralski Reaction and Subsequent Reduction
This two-step approach begins with the formation of the corresponding amide, followed by cyclization and reduction.
Step 1: Synthesis of N-(2-phenylethyl)-4-methylbenzamide
Materials:
β-phenylethylamine
4-Methylbenzoyl chloride
Triethylamine or pyridine
Dichloromethane (DCM)
1 M Hydrochloric acid
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve β-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in DCM.
Cool the mixture to 0 °C and add a solution of 4-methylbenzoyl chloride (1.05 eq) in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
Step 2: Cyclization and Reduction to 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Materials:
N-(2-phenylethyl)-4-methylbenzamide
Phosphorus oxychloride (POCl₃)
Acetonitrile or toluene (anhydrous)
Methanol
Sodium borohydride (NaBH₄)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Cyclization: Dissolve N-(2-phenylethyl)-4-methylbenzamide (1.0 eq) in anhydrous acetonitrile. Add POCl₃ (2.0-3.0 eq) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and carefully pour it onto crushed ice. Basify the mixture with a strong base (e.g., NaOH) and extract with DCM. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to give the crude 1-(4-methylphenyl)-3,4-dihydroisoquinoline.
Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.[10] Stir the reaction at room temperature for 1-2 hours.[11] Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.
Conclusion and Recommendations
Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and well-established methods for the synthesis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The choice between the two will ultimately depend on the specific requirements of the synthesis, including scale, the availability of starting materials and reagents, and the tolerance of any other functional groups in the molecule to the reaction conditions.
For rapid, one-pot synthesis and process simplicity, the Pictet-Spengler reaction is often the preferred choice. Its amenability to milder conditions in some cases and its atom economy are significant advantages.
For substrates where the aromatic ring is less activated or when a more robust and consistently high-yielding cyclization is required, the Bischler-Napieralski reaction followed by reduction is an excellent alternative. While it involves an additional step, the reliability of the cyclization can be a deciding factor.
It is recommended that for any new application, both routes be subjected to small-scale trial reactions to determine the optimal conditions and to assess the yield and purity of the final product. The insights and protocols provided in this guide serve as a solid foundation for such investigations, empowering researchers to make informed decisions in their synthetic endeavors.
References
BenchChem. (2025). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. BenchChem.
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
Request PDF. (n.d.). Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs.
ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
International Journal of Scientific & Technology Research. (2020).
Indian Journal of Chemistry. (n.d.). Note Regioselective NaBH4 and DIBAL-H reductions of 3,4-dimethoxyhomopiperonyl- phthalimide: Concise and efficient synthesis of nuevamine and isonuevamine.
Forschungszentrum Jülich. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
BenchChem. (2025). A Comparative Guide to Selective Reductions: Sodium Borohydride versus Dihydroquinoxaline Analogs.
Aaltodoc. (n.d.). The Pictet-Spengler reaction: with focus on isoquinoline synthesis.
YouTube. (2022). Bischler-Napieralski and Pictet-Spengler.